molecular formula C19H30N4O3 B2883882 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2379984-08-2

4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2883882
CAS RN: 2379984-08-2
M. Wt: 362.474
InChI Key: CEKOLHUHNASTTO-UHFFFAOYSA-N
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Description

4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A has been found to have potential applications in the field of drug discovery. It has been shown to have activity against a range of biological targets, including protein kinases and phosphodiesterases. It has also been found to have anti-inflammatory and analgesic effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain.

Mechanism of Action

The mechanism of action of 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as activity against a range of biological targets. It has also been found to have neuroprotective effects and to improve cognitive function. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A is its potential to act against a range of biological targets, making it a versatile tool for drug discovery research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A. One direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, further research is needed to optimize the synthesis method for 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A, which may lead to improvements in its purity and yield.

Synthesis Methods

4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A has been synthesized using a specific method that involves the reaction of 3-tert-butyl-6-hydroxypyridazine-1-carboxylic acid with oxan-4-amine in the presence of a coupling agent. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A. The synthesis method has been optimized to yield a high purity and high yield of 4-(3-Tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide A.

properties

IUPAC Name

4-(3-tert-butyl-6-oxopyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)16-4-5-17(24)23(21-16)15-6-10-22(11-7-15)18(25)20-14-8-12-26-13-9-14/h4-5,14-15H,6-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKOLHUHNASTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide

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